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Compound of Interest

Compound Name: (5-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455522

Introduction: The Strategic Value of a Bifunctional
Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of
synthesizing complex molecular architectures is paramount. Heterocyclic compounds,
particularly pyrimidines, form the backbone of numerous therapeutic agents due to their ability
to engage in specific, high-affinity interactions with biological targets. (5-Chloropyrimidin-2-
yl)methanol (CAS No: 944902-98-1) has emerged as a critical building block for researchers
and drug development professionals. Its strategic value lies in its bifunctional nature: a reactive
chloro-substituent poised for nucleophilic substitution and a primary alcohol handle amenable
to a wide array of chemical transformations.

This guide provides an in-depth technical overview of (5-Chloropyrimidin-2-yl)methanol,
consolidating its chemical properties, synthesis, reactivity, and applications. It is intended to
serve as a practical resource for scientists engaged in the design and synthesis of novel
chemical entities.

Core Molecular and Physical Properties

(5-Chloropyrimidin-2-yl)methanol is a solid at room temperature, possessing the molecular
characteristics detailed below. These properties are fundamental to its handling, reaction setup,
and analytical characterization.[1][2][3]
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Property Value Source(s)
Molecular Formula CsHsCIN2O [1112]
Molecular Weight 144.56 g/mol [1][2]
CAS Number 944902-98-1 [1][2]
(5-chloro-2-
IUPAC Name o [4]
pyrimidinyl)methanol
5-Chloro-2-
hydroxymethyl)pyrimidine, (5-
Synonyms (hydroxymethyl)py ( 5]
CHLORO-PYRIMIDIN-2-YL)-
METHANOL
Appearance Solid [4]
Purity (Typical) >97% [2][4]
Predicted Boiling Point 238.4 +20.0 °C [3]
Predicted pKa 13.25+0.10 [3]

Synthesis and Manufacturing

The synthesis of (5-Chloropyrimidin-2-yl)methanol is most logically achieved through the
reduction of a suitable carbonyl precursor, such as 5-chloropyrimidine-2-carbaldehyde or a
corresponding carboxylic acid ester. This transformation leverages well-established and
scalable reduction methodologies. The causality behind this choice is the high chemoselectivity
of modern reducing agents, which can target a carbonyl group without affecting the chloro-
substituent on the aromatic ring.

Caption: General workflow for the synthesis of (5-Chloropyrimidin-2-yl)methanol.

Experimental Protocol: Reduction of 5-
Chloropyrimidine-2-carbaldehyde

This protocol describes a representative laboratory-scale synthesis. The choice of sodium
borohydride is based on its mild nature, operational simplicity, and safety profile compared to
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stronger reducing agents like lithium aluminum hydride.[6]
Materials:

e 5-Chloropyrimidine-2-carbaldehyde

e Sodium borohydride (NaBHa)

e Methanol (MeOH)

¢ Dichloromethane (DCM)

e Saturated aqueous ammonium chloride (NH4Cl)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-
chloropyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

¢ Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution,
ensuring the internal temperature remains below 5 °C. The slow addition is critical to control
the exothermic reaction and prevent side reactions.

e Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

e Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl
solution.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
dichloromethane (3x).

» Drying and Filtration: Combine the organic layers and dry over anhydrous MgSOa. Filter the
drying agent and wash the filter cake with a small amount of dichloromethane.

e Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
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 Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a
gradient of ethyl acetate in hexanes) or recrystallization to afford pure (5-Chloropyrimidin-2-
yl)methanol.

Chemical Reactivity and Synthetic Applications

The utility of (5-Chloropyrimidin-2-yl)methanol as a synthetic intermediate stems from the
orthogonal reactivity of its two functional groups.

Caption: Dual reactivity pathways of (5-Chloropyrimidin-2-yl)methanol.

Nucleophilic Aromatic Substitution (SNAr) at the C5-
Position

The chlorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic
displacement, although less so than halogens at the C2, C4, or C6 positions. Nevertheless, it
readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, under
appropriate conditions (often requiring heat or catalysis). This reaction is a cornerstone for
introducing diversity and building complexity, particularly in the synthesis of kinase inhibitors
where an amino group at this position often interacts with the hinge region of the enzyme's
active site.[7][8][9]

Reactions of the Hydroxymethyl Group

The primary alcohol moiety provides a versatile handle for further functionalization:

o Oxidation: The alcohol can be oxidized to the corresponding aldehyde (5-chloropyrimidine-2-
carbaldehyde) using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-
Martin periodinane (DMP). This aldehyde is a precursor for imine formation, Wittig reactions,
or reductive amination.

 Etherification: Conversion to an ether is readily achieved through the Williamson ether
synthesis.[10][11] Deprotonation of the alcohol with a strong base (e.g., sodium hydride)
followed by reaction with an alkyl halide (R-X) yields the corresponding ether, 5-chloro-2-
(alkoxymethyl)pyrimidine. This is a common strategy to block the hydroxyl group or to
introduce linkers.[12][13]
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 Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions)
produces esters, which can serve as prodrugs or modify the compound's physicochemical
properties.

Application in Kinase Inhibitor Synthesis

A prominent application of this building block is in the synthesis of potent kinase inhibitors for
oncology. The 2-aminopyrimidine scaffold is a privileged structure in this field.[4] For instance,
in the development of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor
Receptor (EGFR) dual inhibitors, a 5-chloro-N-phenylpyrimidin-2-amine core is often utilized.
(5-Chloropyrimidin-2-yl)methanol serves as a key starting material to access these complex
structures, where the chloro-group is eventually displaced by a substituted aniline via an SNAr
reaction.[14]

Analytical Characterization

Ensuring the purity and identity of (5-Chloropyrimidin-2-yl)methanol is critical for its use in
regulated drug development environments. High-Performance Liquid Chromatography (HPLC)
and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques
employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically used for purity assessment.[15][16]
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Parameter Recommended Setting Rationale
Provides good retention and
C18 (e.g., 250 mm x 4.6 mm, 5 ]
Column separation for moderately

Hm)

polar aromatic compounds.[17]

Mobile Phase A

0.1% Formic Acid or
Phosphoric Acid in Water

Acidifies the mobile phase to
ensure sharp peak shapes for

the heterocyclic compound.

Mobile Phase B

Acetonitrile or Methanol

Common organic modifiers for
reverse-phase

chromatography.

Optimized based on impurity

A gradient elution is necessary

Gradient profile (e.g., 10-90% B over 20  to resolve potential impurities
min) with different polarities.
] Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
The pyrimidine ring exhibits
) strong UV absorbance,
Detection UV at ~254 nm ) »
allowing for sensitive
detection.[18]
Elevated temperature can
Column Temp. 30-40 °C improve peak shape and

reduce viscosity.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR are used to confirm the structure and identity of the compound.[19][20]

IH NMR (in CDCls, predicted):

e ~8.7 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6).

e ~4.8 ppm (s, 2H): Methylene protons (-CHz20H).
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e ~2.5-3.5 ppm (broad s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can
vary with concentration and solvent.

13C NMR (in CDCls, predicted):

e ~162 ppm: C2 (carbon attached to the CH20H group).

e ~158 ppm: C4/C6 (equivalent carbons on the pyrimidine ring).
e ~130 ppm: C5 (carbon attached to the chlorine atom).

e ~65 ppm: Methylene carbon (-CH20H).

Safety, Handling, and Storage

(5-Chloropyrimidin-2-yl)methanol must be handled with appropriate safety precautions in a
laboratory setting.[6][7]

o Hazard Classification: The compound is classified as harmful and an irritant. Hazard
statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

e Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust.[19] Avoid dust formation.

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
Recommended storage temperatures range from ambient to 2-8°C for long-term stability.

o Disposal: Dispose of waste material and containers at an approved hazardous waste
disposal facility, typically via chemical incineration.[6] Do not allow the product to enter
drains.

Conclusion
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(5-Chloropyrimidin-2-yl)methanol is a high-value, versatile building block for drug discovery
and development. Its dual reactivity allows for the strategic and efficient construction of
complex molecules, most notably in the synthesis of kinase inhibitors. A thorough
understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide,
empowers researchers to fully leverage its synthetic potential while ensuring safety and
analytical rigor in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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